molecular formula C12H12N6O3S2 B2966970 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 932459-32-0

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2966970
CAS No.: 932459-32-0
M. Wt: 352.39
InChI Key: FVOWGDYBUVSRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small-molecule compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-hydroxyethyl group at the N1 position and a thio-linked acetamide moiety bound to a thiazol-2-yl group. This structure combines heterocyclic motifs (pyrazolo-pyrimidinone and thiazole) known for diverse bioactivities, including kinase inhibition and antimicrobial properties . The compound’s synthesis likely involves alkylation of a thiopyrimidinone intermediate with a chloroacetamide derivative, as described in analogous methodologies . Its structural characterization may employ crystallographic techniques such as SHELX-based refinement, a standard for small-molecule analysis .

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S2/c19-3-2-18-9-7(5-14-18)10(21)17-12(16-9)23-6-8(20)15-11-13-1-4-22-11/h1,4-5,19H,2-3,6H2,(H,13,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOWGDYBUVSRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thiazole ring and a pyrazolo[3,4-d]pyrimidine core, which are known to contribute to various biological activities. The presence of functional groups such as the thioether and hydroxyl moieties enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities:

  • Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have shown promise as antiviral agents. For instance, modifications at specific positions on the pyrazolo ring have been linked to enhanced activity against viral targets such as reverse transcriptase in HIV .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Certain derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs .
  • Antitumor Effects : The potential antitumor activity of pyrimidine derivatives has been well documented. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines .

Antiviral Studies

In a study evaluating the antiviral efficacy of pyrazolo derivatives, compounds with structural similarities to our target compound were tested for their inhibitory effects on viral replication. The results indicated that specific substitutions at the C-2 and N-3 positions significantly improved antiviral potency .

Anti-inflammatory Activity

Research focusing on COX inhibition revealed that certain pyrazolo derivatives exhibited selective inhibition against COX-II with IC50 values ranging from 0.52 μM to 0.78 μM. This suggests that compounds like This compound could possess similar properties and may be explored further for therapeutic applications .

Antitumor Activity

Investigations into the antitumor potential of pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells. For example, derivatives with specific thiazole modifications demonstrated significant cytotoxicity against breast and lung cancer cell lines .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antiviral Activity : A derivative similar to our compound was tested for its effectiveness against HIV in vitro. The study found that it inhibited viral replication at concentrations lower than those required for existing antiviral therapies .
  • COX Inhibition Study : A series of pyrazolo compounds were evaluated for their COX inhibitory activity. One compound showed a selectivity index (S.I.) indicating enhanced safety profiles compared to traditional NSAIDs .

Comparison with Similar Compounds

Compound A : N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide

  • Core structure: Pyrazolo-pyrimidinone with a 2,3-dimethylphenyl substituent at N1.
  • Side chain : Thienyl-acetamide linked via sulfur.
  • Key differences: The 2-hydroxyethyl group in the target compound is replaced with a bulkier 2,3-dimethylphenyl group, likely reducing solubility but enhancing lipophilicity.

Compound B : 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

  • Core structure: Simpler pyrimidinone lacking the pyrazole ring.
  • Side chain : Identical thiazol-2-yl acetamide moiety.
  • Key differences: Absence of the pyrazolo ring reduces molecular complexity and may lower metabolic stability. The 5-methyl group on the pyrimidinone could influence steric hindrance in target binding.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, insights can be extrapolated from related analogs:

  • Kinase inhibition: Pyrazolo-pyrimidinones are established kinase inhibitors (e.g., Src-family kinases). The thiazole moiety may enhance selectivity for ATP-binding pockets .
  • Antimicrobial activity : Thiazole-containing analogs exhibit insecticidal properties, as seen in plant-derived bioactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.